2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one
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Overview
Description
2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a fluorophenyl group, a piperazine ring, and a pyrido-pyrrolo-pyrimidine core
Preparation Methods
The synthesis of 2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves multiple steps, typically starting with the preparation of the pyrido-pyrrolo-pyrimidine core. This is followed by the introduction of the piperazine ring and the fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions.
Scientific Research Applications
2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate cellular processes.
Medicine: It has been investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes involved in cell proliferation.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell proliferation. This mechanism is particularly relevant in cancer research, where uncontrolled cell division is a hallmark of the disease .
Comparison with Similar Compounds
When compared to other similar compounds, 2-{[4-(4-Fluorophenyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one stands out due to its unique combination of structural features and biological activity. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 but may have different substituents that affect their potency and selectivity.
Pyrano[2,3-d]pyrimidine derivatives: These are known for their activity against poly (ADP-ribose) polymerase-1 (PARP-1), another enzyme involved in DNA repair and cancer therapy
Properties
Molecular Formula |
C23H22FN5O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C23H22FN5O2/c1-15-4-3-9-29-20(15)25-21-18(22(29)30)14-19(26(21)2)23(31)28-12-10-27(11-13-28)17-7-5-16(24)6-8-17/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
YSZLKUATJTYRNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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